Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound with a molecular weight of 269.1 g/mol . It is characterized by a pyrazolo[1,5-a]pyridine core structure, which is a fused ring system containing both pyrazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromopyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with ethanol . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are typically used.
Coupling Reactions: Catalysts such as palladium or copper, along with ligands and bases, are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, oxidized or reduced forms of the compound, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or photophysical characteristics.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern, which can lead to variations in their chemical and biological properties.
Indole Derivatives: Although structurally different, indole derivatives also exhibit significant biological activity and are used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a bromine atom, which can be leveraged for further functionalization and derivatization .
Properties
IUPAC Name |
ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8(11)7-5-3-4-6-13(7)12-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLVYRRKWYTUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=CC2=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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